N,N-Diethylethylenediamine
Overview
Description
N,N-Diethylethylenediamine is a chemical compound that is part of the ethylenediamine family, where ethylene groups are flanked by amine functionalities. This compound is of interest due to its potential applications in various fields, including polymerization, complexation with metals, and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of derivatives of N,N-diethylethylenediamine has been explored in several studies. For instance, N,N-diethylethylenediamine-N,N'-diacetic acid was prepared using a classical cyanomethylation process, followed by isolation through displacement cation-exchange chromatography . Similarly, N-ethylethylenediamine was synthesized using diethyl carbonate and ethylenediamine, with Y zeolites as catalysts, achieving a high yield of 93.1% . These methods demonstrate the versatility of N,N-diethylethylenediamine derivatives in synthesis, allowing for the creation of a variety of compounds with potential applications in different domains.
Molecular Structure Analysis
The molecular structure of N,N-diethylethylenediamine derivatives has been characterized using various analytical techniques. For example, the crystal structure of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine was determined by X-ray diffraction analysis, revealing an orthorhombic crystal system with weak N-H⋯S intramolecular hydrogen bonds . Additionally, the structure of a novel long-chain acyclic phosphazene derivative was confirmed by single-crystal X-ray studies . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of N,N-diethylethylenediamine derivatives.
Chemical Reactions Analysis
N,N-Diethylethylenediamine and its derivatives participate in various chemical reactions. For instance, the reaction of chlorine with N,N-diethyl-p-phenylenediamine was studied for the development of a sensitive voltammetric detection method for chlorine . The reaction mechanism suggested involves the chlorine attacking the primary amine to form an N-chlorinated product. Additionally, the interaction of NN'-polymethylene-o-phenylenediamines with different reagents, such as aldehydes and di-acid chlorides, has been reported to yield various bridged heterocycles . These reactions demonstrate the reactivity of N,N-diethylethylenediamine derivatives and their utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethylethylenediamine derivatives have been studied to understand their behavior and potential uses. The melting points of N,N'-diethylethylenediamine-N,N'-diacetic acid and its unsymmetrical counterpart were reported, along with their pKa values, indicating their acidic nature and potential for complexation with metals such as lanthanons and yttrium . The thermal properties of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine were also investigated, showing good thermal stability and char-forming capability, suggesting its use as an intumescent fire retardant . These properties are crucial for the application of these compounds in materials science and other fields.
Scientific Research Applications
Synthesis and Chemical Reactions
- N,N-Diethylethylenediamine is used in the synthesis of diethyltetrahydroquinoxalinediones through chemical and electrochemical oxidation of catechols, forming new derivatives via the ECECE mechanism (Habibi et al., 2015).
Analytical Methods Improvement
- It enhances the sensitivity of the N,N′-diethyl-p-phenylenediamine (DPD) method for chlorine detection, extending the analytical range and improving detection accuracy (Moberg & Karlberg, 2000).
Ligand Effect in Metal Complexes
- N,N-Diethylethylenediamine influences the properties of magnesium complexes, affecting coordination and stability (Hatanpää et al., 2001).
Catalysis and Derivative Synthesis
- It plays a role in the synthesis of asymmetric ethylenediamine derivatives, showing potential in catalyst development (Wang et al., 2015).
Structural and Proton Transfer Properties
- N,N-Diethylethylenediamine contributes to the structure and protonation behaviors of complexes, revealing potential applications in chemical reactions and molecular studies (Gancheff et al., 2006).
Gene Carrier and Biodegradable Polymers
- It is used in the synthesis of biodegradable polymers like N,N-diethylethylenediamine-polyurethane for gene delivery, showing promise in biomedical applications (Yang et al., 2004).
Environmental Impacts and Applications
- The environmental impacts and applications of aminopolycarboxylates, which include compounds like N,N-Diethylethylenediamine, are significant in industrial, domestic, and agricultural settings, warranting studies on biodegradable alternatives (Schmidt et al., 2004; Pinto et al., 2014).
Safety And Hazards
Future Directions
N,N-Diethylethylenediamine has potential applications in various fields. For instance, it has been used to develop melanin targeted PET and SPECT imaging agents for melanoma . It is also used in the preparation of 2-imidazolidinecarboxaldehydes and 1,4,6,9-tetraalkyl-1,4,6,9-tetraaza-5,10-dioxaperhydroanthracenes .
properties
IUPAC Name |
N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSVBYJWHOHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057606 | |
Record name | 2-Aminoethyldiethylamine | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N,N-Diethylethylenediamine | |
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Vapor Pressure |
2.97 [mmHg] | |
Record name | N,N-Diethylethylenediamine | |
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Product Name |
N,N-Diethylethylenediamine | |
CAS RN |
100-36-7 | |
Record name | N,N-Diethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-36-7 | |
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Record name | N,N-Diethylethylenediamine | |
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Record name | N,N-Diethylethylenediamine | |
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Record name | 1,2-Ethanediamine, N1,N1-diethyl- | |
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Record name | 2-Aminoethyldiethylamine | |
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Record name | 2-aminoethyldiethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.586 | |
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Record name | N,N-DIETHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859V6OK12Y | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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